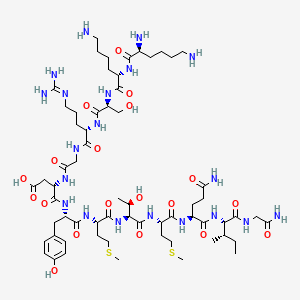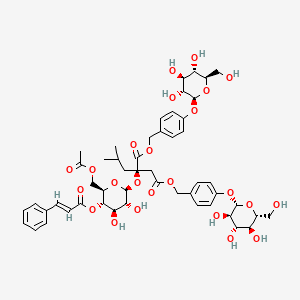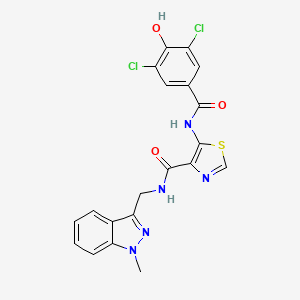
Hsd17B13-IN-86
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hsd17B13-IN-86 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is primarily associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown promise in reducing liver inflammation and fibrosis, making this compound a potential therapeutic agent for liver diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-86 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the core scaffold of the compound.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized.
Scale-Up Procedures: The reactions are scaled up using larger reactors and continuous flow techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Hsd17B13-IN-86 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Solvents such as dichloromethane, ethanol, and water are frequently used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Hsd17B13-IN-86 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.
Biology: Investigated for its effects on liver cells and its potential to modulate lipid droplet formation and degradation.
Medicine: Explored as a therapeutic agent for treating liver diseases such as NAFLD and NASH.
作用機序
Hsd17B13-IN-86 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of steroids and lipid mediators. By inhibiting HSD17B13, this compound reduces the formation of pro-inflammatory lipid mediators and promotes the degradation of lipid droplets. This leads to a reduction in liver inflammation and fibrosis .
類似化合物との比較
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13, used as a chemical probe in scientific research.
HSD17B13-IN-85: A closely related compound with similar inhibitory effects on HSD17B13.
Uniqueness
Hsd17B13-IN-86 is unique due to its high selectivity and potency in inhibiting HSD17B13. It has shown superior efficacy in reducing liver inflammation and fibrosis compared to other similar compounds .
特性
分子式 |
C20H15Cl2N5O3S |
|---|---|
分子量 |
476.3 g/mol |
IUPAC名 |
5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[(1-methylindazol-3-yl)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H15Cl2N5O3S/c1-27-15-5-3-2-4-11(15)14(26-27)8-23-19(30)16-20(31-9-24-16)25-18(29)10-6-12(21)17(28)13(22)7-10/h2-7,9,28H,8H2,1H3,(H,23,30)(H,25,29) |
InChIキー |
VJSCGTAHGZVVCZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=N1)CNC(=O)C3=C(SC=N3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


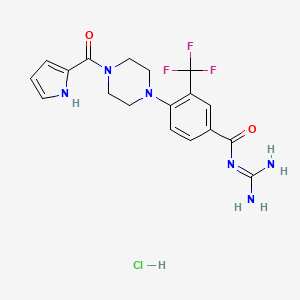
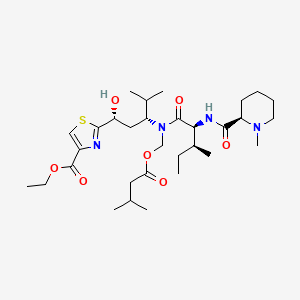
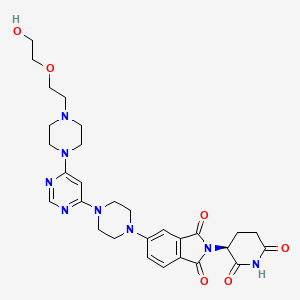
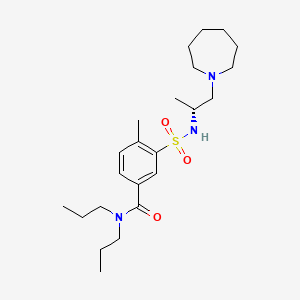

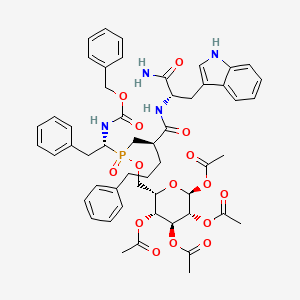
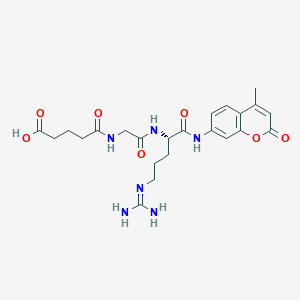
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)
![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)

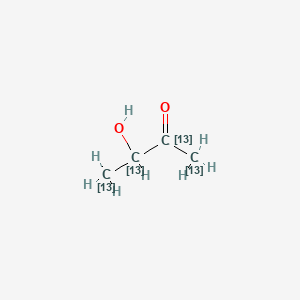
![(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)
